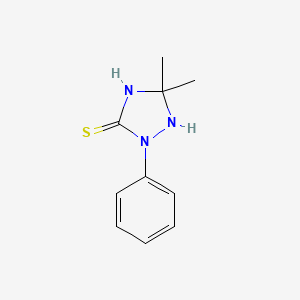

5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione

Description

Properties

IUPAC Name |

5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c1-10(2)11-9(14)13(12-10)8-6-4-3-5-7-8/h3-7,12H,1-2H3,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGNHJAOYPHKHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(=S)N(N1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione typically involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different thioether derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds within the 1,2,4-triazole family, including 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione, exhibit significant antibacterial properties. These compounds have been shown to inhibit bacterial growth effectively against various strains, making them potential candidates for developing new antibiotics .

Case Study:

A study conducted on derivatives of triazole compounds demonstrated their effectiveness against resistant bacterial strains. The synthesized derivatives were tested in vitro and showed promising results against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been explored through molecular docking studies which suggest that it can act as an inhibitor of specific cancer pathways such as PI3K/AKT. This inhibition is crucial in the proliferation of cancer cells .

Case Study:

In vitro studies highlighted that derivatives containing the triazole moiety exhibited significant antiproliferative effects on various cancer cell lines including leukemia and melanoma. These findings indicate the potential for developing new cancer treatments based on triazole derivatives .

Fungicidal Activity

The triazole ring is known for its fungicidal properties. Compounds like this compound have been evaluated for their efficacy in controlling fungal pathogens in crops .

Case Study:

Field trials have shown that triazole-based fungicides can significantly reduce the incidence of fungal infections in crops such as wheat and barley. These findings support the use of triazole derivatives in agricultural practices to enhance crop protection and yield .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the triazole ring and substituents can lead to enhanced potency against targeted biological pathways.

| Modification | Effect |

|---|---|

| Substituting at position 5 | Increased hydrophobicity improves binding affinity to target proteins |

| Variations in phenyl group | Altered electronic properties enhance antibacterial activity |

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt microbial cell membranes, and interfere with cellular signaling pathways. These interactions contribute to its antimicrobial, anti-inflammatory, and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(2,4,4-Trimethylpentyl)-4-amino-1,2,4-triazolidine-3-thione (TMATT)

TMATT shares the triazolidine-3-thione backbone but features a 2,4,4-trimethylpentyl group and an amino substituent. Key findings from flotation studies demonstrate its superior performance compared to traditional collectors like n-octyl hydroxamic acid (OHA):

- Hydrophobicity : TMATT induced a contact angle of 78° on malachite vs. 65° for OHA, enhancing mineral recovery .

- Selectivity : At pH 8–9, TMATT achieved 85% malachite recovery with <10% calcite/quartz adsorption, outperforming OHA’s 65% recovery and higher gangue affinity .

| Property | TMATT | OHA |

|---|---|---|

| Contact Angle (°) | 78 | 65 |

| Malachite Recovery (%) | 85 | 65 |

| Selectivity Index | >8:1 (malachite vs. gangue) | ~2:1 |

4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione

This triazole derivative replaces the triazolidine core with a triazole ring and introduces a 3-fluorophenyl group. Synthesized via thiocarbohydrazide fusion (85% yield), it serves as a precursor for bioactive molecules .

Pyrazolone Derivatives with Thioxo Groups

Pyrazolone-thione hybrids, such as 3-(4-bromophenyl)-4-oxo-2-thioxo-tetrahydropyrimidine-5-carbonitrile, exhibit potent anticancer activity. For example:

- IC₅₀ Values : 30.68–60.72 µM against MCF7 breast cancer cells (vs. Doxorubicin: 71.8 µM) .

These compounds leverage sulfur’s electron-withdrawing effects and pyrazolone’s planar structure for DNA intercalation, a mechanism distinct from triazolidine derivatives’ applications in flotation or antibacterial contexts.

5-Aryl-1,2,4-triazolidine-3-thione Derivatives

Synthesized via green methods using biomass-derived activated carbon, these derivatives (e.g., 5-phenyl-1,2,4-triazolidine-3-thione) demonstrate antibacterial activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL) . Their synthesis emphasizes sustainability, contrasting with traditional routes requiring harsh reagents or high energy inputs.

Biological Activity

5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione (DMPTT) is a heterocyclic compound characterized by its unique chemical structure, which includes a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its diverse biological activities.

- Molecular Formula : C10H13N3S

- CAS Number : 39263-68-8

- Structure : The compound features a triazolidine ring that contributes to its reactivity and interaction with biological targets.

The primary biological activity of DMPTT is attributed to its inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, DMPTT increases the levels of acetylcholine in synaptic clefts, which can lead to enhanced cholinergic transmission. This mechanism underlies its potential therapeutic applications in neurological disorders.

Target Enzyme

- Acetylcholinesterase (AChE) : The inhibition of AChE disrupts normal neurotransmission and can lead to prolonged muscle contraction and altered physiological responses .

Biological Activities

DMPTT exhibits a range of biological activities, including:

1. Antimicrobial Properties

Research indicates that DMPTT possesses significant antimicrobial and antifungal activities. It has been shown to inhibit various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

2. Antioxidant Activity

Studies have demonstrated that DMPTT exhibits antioxidant properties. This activity is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases .

3. Anti-inflammatory Effects

DMPTT has potential anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation. The compound's ability to modulate inflammatory pathways is an area of ongoing research.

4. Anticancer Potential

Preliminary studies suggest that DMPTT may have anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .

Study 1: AChE Inhibition

In a study assessing the inhibitory effects on AChE, DMPTT was found to have a significant IC50 value indicating potent activity against the enzyme. This suggests its potential use in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.

Study 2: Antimicrobial Efficacy

A series of tests were conducted on DMPTT against various microbial strains. Results indicated that DMPTT exhibited higher antimicrobial activity than standard antibiotics against certain resistant strains, highlighting its potential as a new antimicrobial agent .

Study 3: Antioxidant Activity Assessment

The antioxidant capacity of DMPTT was evaluated using DPPH radical scavenging assays. The results showed that DMPTT effectively scavenged free radicals, comparable to established antioxidants like gallic acid .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | AChE Inhibition |

|---|---|---|---|

| DMPTT | Triazolidine | Antimicrobial, Antioxidant, Anti-inflammatory | Significant |

| 1,2,4-Triazolethiones | Triazole derivatives | Anticancer, Antioxidant | Moderate |

| Thiazolidines | Sulfur-containing rings | Anti-inflammatory | Weak |

Q & A

Q. What are the optimal synthetic routes for 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis optimization requires a multi-step approach:

- Step 1: Start with cyclocondensation of thiocarbazides with ketones or aldehydes under acidic conditions, as this is a common pathway for 1,2,4-triazole-3-thiones .

- Step 2: Systematically vary parameters (solvent polarity, temperature, catalyst type) to enhance yield and purity. For example, using ethanol as a solvent at reflux (78°C) with catalytic sulfuric acid has been effective for analogous triazole-thiones .

- Step 3: Employ chromatographic purification (e.g., silica gel column with ethyl acetate/hexane gradients) and validate purity via HPLC or TLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- X-ray Crystallography: Use SHELXL for structure refinement and ORTEP-III for graphical representation of the crystal lattice. Ensure high-resolution data (<1.0 Å) to resolve methyl and phenyl group orientations .

- Spectroscopy: Combine H/C NMR to confirm proton environments (e.g., methyl singlet at δ ~1.5 ppm) and FT-IR to identify thione (C=S) stretching vibrations (~1250 cm) .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Modeling: Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and charge distribution. Compare results with experimental UV-Vis spectra for validation .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Prioritize binding poses with the lowest Gibbs free energy (ΔG) and validate via in vitro assays .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

- Variable Control: Standardize assay conditions (e.g., cell line type, incubation time, solvent/DMSO concentration) to minimize confounding factors .

- Multivariate Analysis: Apply statistical tools (e.g., ANOVA) to isolate the impact of structural modifications (e.g., substituent effects) on activity. Cross-reference with theoretical frameworks, such as QSAR models .

Q. What factorial design approaches are suitable for optimizing synthetic yield and purity?

Methodological Answer:

- 2 Factorial Design: Test variables like temperature (60–100°C), catalyst concentration (0.5–2.0 mol%), and reaction time (4–12 hrs). Use Minitab or Design-Expert software to analyze interactions and identify optimal conditions .

- Response Surface Methodology (RSM): Model non-linear relationships between variables and output (yield/purity) to refine reaction parameters .

Q. How can crystallographic data be integrated with spectroscopic results for accurate structural elucidation?

Methodological Answer:

- Cross-Validation: Compare X-ray-derived bond lengths (e.g., C=S ~1.68 Å) with DFT-calculated geometries. Use NMR chemical shifts to confirm spatial arrangement (e.g., phenyl ring anisotropy) .

- Dynamic NMR: Resolve conformational flexibility (e.g., hindered rotation of substituents) by variable-temperature H NMR experiments .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.